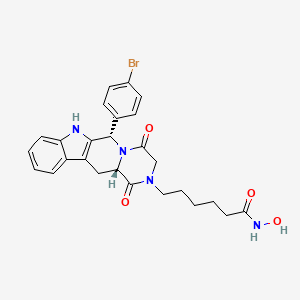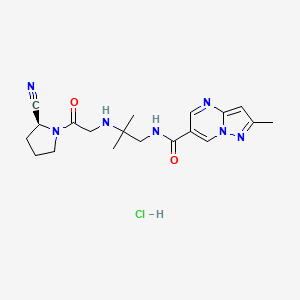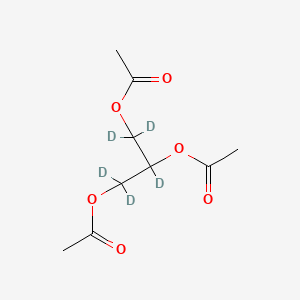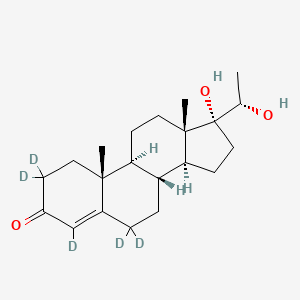
Irak4-IN-14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Irak4-IN-14 is a potent and selective inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a crucial serine/threonine kinase involved in the signaling pathways of toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). These pathways play significant roles in immune responses, inflammation, and the progression of various diseases, including cancer and autoimmune disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Irak4-IN-14 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions
Irak4-IN-14 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .
Scientific Research Applications
Irak4-IN-14 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of IRAK4 and its effects on various signaling pathways.
Biology: Employed in research to understand the role of IRAK4 in immune responses and inflammation.
Medicine: Investigated for its potential therapeutic applications in treating autoimmune diseases, cancers, and inflammatory disorders.
Industry: Utilized in the development of new drugs targeting IRAK4 and related pathways .
Mechanism of Action
Irak4-IN-14 exerts its effects by selectively inhibiting the kinase activity of IRAK4. This inhibition disrupts the signaling cascade initiated by TLRs and IL-1Rs, leading to the suppression of downstream pathways such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). These pathways are crucial for the production of pro-inflammatory cytokines and the survival of malignant cells .
Comparison with Similar Compounds
Similar Compounds
PF-06650833: Another selective IRAK4 inhibitor with similar applications in research and potential therapeutic uses.
BAY 1834845: A compound that also targets IRAK4 and is used in studies related to inflammation and cancer
Uniqueness
Irak4-IN-14 is unique due to its high selectivity and potency in inhibiting IRAK4. This makes it a valuable tool for studying the specific roles of IRAK4 in various biological processes and for developing targeted therapies .
Properties
Molecular Formula |
C25H28FN9O |
|---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
7-fluoro-4-(1-methylcyclopropyl)oxy-N-[1-(1-methylpiperidin-4-yl)pyrazol-4-yl]-6-(2-methylpyrimidin-5-yl)pyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C25H28FN9O/c1-15-27-11-16(12-28-15)21-19(26)10-20-22(32-21)23(36-25(2)6-7-25)33-24(31-20)30-17-13-29-35(14-17)18-4-8-34(3)9-5-18/h10-14,18H,4-9H2,1-3H3,(H,30,31,33) |
InChI Key |
SZURKEABSBIIMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=N1)C2=C(C=C3C(=N2)C(=NC(=N3)NC4=CN(N=C4)C5CCN(CC5)C)OC6(CC6)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12404202.png)










